molecular formula C11H9BrF2N2 B1407526 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile CAS No. 1707358-27-7

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Cat. No.: B1407526
CAS No.: 1707358-27-7
M. Wt: 287.1 g/mol
InChI Key: IGPPAYVNYRTSDW-UHFFFAOYSA-N
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Description

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a halogenated benzonitrile derivative featuring a bromine substituent at the 3-position and a 3,3-difluoropyrrolidine moiety at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry for its structural uniqueness, combining a nitrile group (known for hydrogen-bonding interactions) with fluorine atoms that improve lipophilicity and bioavailability.

Properties

IUPAC Name

3-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2/c12-9-3-1-2-8(6-15)10(9)16-5-4-11(13,14)7-16/h1-3H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPPAYVNYRTSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the reaction of 3,3-difluoropyrrolidine with 3-bromo-2-cyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Drug Discovery

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile has been identified as a valuable scaffold in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Histamine H3 Receptor Modulation

Research has indicated that compounds similar to this compound can act as selective inverse agonists for the histamine H3 receptor. This receptor is implicated in various central nervous system disorders, including cognitive dysfunction and sleep disorders. The ability to modulate this receptor presents opportunities for developing treatments for conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Receptor Interaction Studies

3.1 Mechanism of Action

Studies have demonstrated that the compound interacts with neurotransmitter receptors, influencing signaling pathways that are critical for neurological function. The difluoropyrrolidine moiety enhances lipophilicity and receptor binding affinity, which is crucial for effective CNS penetration .

Synthesis and Modification

4.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the difluoropyrrolidine unit is a key step that can be achieved through nucleophilic substitution reactions or coupling methods.

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionBromobenzonitrile, Difluoropyrrolidine
2Coupling ReactionBase catalysts (e.g., K2CO3)

Future Directions in Research

Research is ongoing to explore the full potential of this compound in various therapeutic contexts. Potential areas of exploration include:

  • CNS Disorders : Further studies on its efficacy as a treatment for neurodegenerative diseases.
  • Cancer Therapeutics : Investigating its role in targeting cancer cell signaling pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

2-Bromo-3-methylpyridine (CAS RN: 3430-17-9)
  • Structure : Bromine at the 2-position and a methyl group at the 3-position of pyridine.
  • Key Differences : Lacks the benzonitrile core and difluoropyrrolidine group. The pyridine ring introduces basicity, whereas the nitrile in the target compound enhances polarity.
  • Applications : Primarily used in organic synthesis as a building block. Its bromine substituent facilitates cross-coupling reactions, similar to the bromine in the target compound .
3-(2-Bromo-2-fluorovinyl)benzonitrile
  • Structure : Bromo-fluorovinyl substituent at the 3-position of benzonitrile.
  • However, it lacks the difluoropyrrolidine moiety, which in the target compound may reduce metabolic degradation .
  • Synthesis : Synthesized via Wittig-like reactions using PPh₃ and CF₃Br₃, yielding a 55:45 E/Z isomer mixture. This contrasts with the likely more stereochemically controlled synthesis of the target compound due to its rigid pyrrolidine ring .
Benzonitrile Derivatives from MIA-QSAR Studies (Compounds C and D)
  • Structure : Share a benzonitrile core but feature varied substituents (e.g., heterocycles or alkyl chains).
  • Activity : Predicted pIC₅₀ values ≥8, lower than the most active benzonitrile derivatives (pIC₅₀ >9). The target compound’s difluoropyrrolidine group may improve target binding or resistance profiles, as seen in P. falciparum studies .
  • ADME Profile: Compounds C and D underwent ADME analysis, highlighting the importance of nitrile groups in optimizing drug-likeness. The target compound’s fluorine atoms likely enhance metabolic stability compared to non-fluorinated analogs .
CP-93,393 (Anxiolytic Drug Candidate)
  • Structure : Contains a pyrrolidine-2,5-dione and pyrimidine ring.
  • Metabolism : Undergoes pyrimidine ring cleavage and hydroxylation, with 5-OH-CP-93,393 as a major metabolite. The target compound’s difluoropyrrolidine group may resist oxidative degradation, improving pharmacokinetics .
Benzonitrile Derivatives in OLEDs
  • Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives.
  • Comparison : The target compound’s nitrile group and fluorine substituents could similarly enhance electron-transport properties or thermally activated delayed fluorescence (TADF). However, its bromine atom may introduce steric hindrance, requiring optimization for OLED efficiency .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Key Properties/Applications
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile Benzonitrile Br, 3,3-difluoropyrrolidine Metabolic stability, drug design
2-Bromo-3-methylpyridine Pyridine Br, CH₃ Synthetic intermediate
3-(2-Bromo-2-fluorovinyl)benzonitrile Benzonitrile Br, F-vinyl OLED precursor, π-conjugation
Compounds C and D (MIA-QSAR) Benzonitrile Variable heterocycles Antimalarial activity (predicted)
CP-93,393 Pyrrolidine-2,5-dione Pyrimidine, succinimide Anxiolytic candidate, extensive metabolism

Research Findings and Implications

Metabolic Stability: The 3,3-difluoropyrrolidine group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs like CP-93,393, which undergoes rapid pyrimidine ring cleavage .

Synthetic Feasibility : While 3-(2-Bromo-2-fluorovinyl)benzonitrile is synthesized in high yield (90%), the target compound’s stereochemical complexity demands advanced techniques, such as asymmetric catalysis .

Pharmacological Potential: Structural similarities to MIA-QSAR benzonitriles suggest promise in antimalarial research, with fluorine atoms enhancing resistance profiles .

Biological Activity

Overview

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound characterized by its unique molecular structure, which includes bromine and fluorine atoms alongside a pyrrolidine ring and a benzonitrile group. Its molecular formula is C11_{11}H9_9BrF2_2N2_2, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 3-bromo-2-cyanobenzene with 3,3-difluoropyrrolidine. This reaction is usually facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under controlled heating conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors, while the nitrile group may play a role in enzyme inhibition .

Pharmacological Applications

Research indicates that compounds similar to this compound have been explored for their roles as phosphodiesterase (PDE) inhibitors. PDEs are crucial enzymes involved in the degradation of cyclic nucleotides, which are important for various signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), affecting numerous physiological processes such as inflammation and smooth muscle relaxation .

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxic effects of fluorinated pyrrolidine derivatives on various cancer cell lines. Results indicated that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential . The selectivity may be influenced by the unique electronic properties imparted by the fluorine atoms.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaNotable Activity
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridineC11_{11}H10_{10}BrFPDE4 inhibition
2-Bromo-3,3,3-trifluoropropeneC3_{3}H2_{2}BrF3_3Antiviral properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Reactant of Route 2
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3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

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